Sodium L-lactate-13C3
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Overview
Description
Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate. It is a compound where the carbon atoms in the lactate molecule are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed metabolic studies and tracing experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium L-lactate-13C3 can be synthesized by fermenting a sugar source, such as corn or beets, to produce lactic acid. The lactic acid is then neutralized with sodium hydroxide to form sodium lactate. For the isotopic labeling, carbon-13 labeled glucose is used in the fermentation process to ensure that the resulting lactic acid contains the carbon-13 isotope .
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for high yield and purity, and the isotopic labeling is carefully controlled to ensure consistent labeling of the carbon atoms .
Chemical Reactions Analysis
Types of Reactions
Sodium L-lactate-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate.
Reduction: It can be reduced back to lactic acid.
Substitution: It can participate in substitution reactions where the lactate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Pyruvate
Reduction: Lactic acid
Substitution: Various substituted lactates depending on the reagents used.
Scientific Research Applications
Sodium L-lactate-13C3 is widely used in scientific research, including:
Mechanism of Action
Sodium L-lactate-13C3 exerts its effects by participating in metabolic pathways where lactate is involved. The labeled carbon atoms allow researchers to trace the metabolic fate of lactate in various biological systems. The compound is metabolized to pyruvate, which then enters the citric acid cycle or gluconeogenesis pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium L-lactate: The non-labeled version of the compound.
Lactic acid-13C3: The free acid form with carbon-13 labeling.
Sodium D-lactate-13C3: The D-isomer of the labeled lactate.
Uniqueness
Sodium L-lactate-13C3 is unique due to its isotopic labeling, which allows for precise metabolic tracing. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways is crucial .
Properties
Molecular Formula |
C3H5NaO3 |
---|---|
Molecular Weight |
113.05 g/mol |
IUPAC Name |
sodium;2-hydroxy(113C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i3+1; |
InChI Key |
NGSFWBMYFKHRBD-FJUFCODESA-M |
Isomeric SMILES |
CC([13C](=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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